molecular formula C21H32N2O3 B4943142 2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-ethoxypropyl)-2-indanecarboxamide

2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-ethoxypropyl)-2-indanecarboxamide

Cat. No. B4943142
M. Wt: 360.5 g/mol
InChI Key: XAAHRPKACDCZEO-CALCHBBNSA-N
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Description

2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-ethoxypropyl)-2-indanecarboxamide, also known as L-765,314, is a synthetic compound that belongs to the class of drugs known as cannabinoid receptor antagonists. This compound has been extensively studied for its potential therapeutic applications in various medical conditions such as obesity, diabetes, and drug addiction.

Mechanism of Action

2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-ethoxypropyl)-2-indanecarboxamide works by blocking the activity of the cannabinoid receptor 1 (CB1) in the brain. CB1 receptors are known to be involved in the regulation of food intake, energy metabolism, and drug addiction. By blocking the CB1 receptor, this compound reduces the activity of the endocannabinoid system, which is known to promote overeating, weight gain, and drug-seeking behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-ethoxypropyl)-2-indanecarboxamide include a reduction in food intake, body weight, and adiposity. It also improves glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, it reduces drug-seeking behavior in animal models of drug addiction.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-ethoxypropyl)-2-indanecarboxamide in lab experiments include its well-defined mechanism of action, high potency, and selectivity for the CB1 receptor. However, its limitations include its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on 2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-ethoxypropyl)-2-indanecarboxamide. One direction is to investigate its potential therapeutic applications in other medical conditions such as anxiety, depression, and neurodegenerative disorders. Another direction is to develop more potent and selective CB1 receptor antagonists with improved pharmacokinetic properties. Finally, the use of this compound in combination with other drugs or therapies for the treatment of obesity, diabetes, and drug addiction should be explored.

Synthesis Methods

The synthesis of 2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-ethoxypropyl)-2-indanecarboxamide involves the reaction of 2-indanone with 2,6-dimethylmorpholine and ethyl 3-bromopropionate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with hydrochloric acid to obtain the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-ethoxypropyl)-2-indanecarboxamide has been extensively studied for its potential therapeutic applications in various medical conditions such as obesity, diabetes, and drug addiction. It has been shown to reduce food intake and body weight in animal models of obesity. It also improves glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, it has been shown to reduce drug-seeking behavior in animal models of drug addiction.

properties

IUPAC Name

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-(3-ethoxypropyl)-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-4-25-11-7-10-22-20(24)21(23-14-16(2)26-17(3)15-23)12-18-8-5-6-9-19(18)13-21/h5-6,8-9,16-17H,4,7,10-15H2,1-3H3,(H,22,24)/t16-,17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAHRPKACDCZEO-CALCHBBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1(CC2=CC=CC=C2C1)N3CC(OC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCCNC(=O)C1(CC2=CC=CC=C2C1)N3C[C@H](O[C@H](C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-ethoxypropyl)-2-indanecarboxamide

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